molecular formula C7H16N2O2 B1449190 S-2-Amino-N-(2-methoxyethyl)butyramide CAS No. 1567950-15-5

S-2-Amino-N-(2-methoxyethyl)butyramide

Cat. No. B1449190
CAS RN: 1567950-15-5
M. Wt: 160.21 g/mol
InChI Key: MLSLRCUESVQPPY-LURJTMIESA-N
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Description

S-2-Amino-N-(2-methoxyethyl)butyramide (2-MEBA) is an amide derivative of butyric acid. It is a small molecule that has been studied for its potential applications in scientific research and laboratory experiments. In

Scientific Research Applications

Thermoresponsive Polymers

S-2-Amino-N-(2-methoxyethyl)butyramide: is utilized in the synthesis of thermoresponsive polymers. These polymers exhibit a lower critical solution temperature (LCST)–type phase transition, which means they are soluble or highly swollen below a certain temperature but become insoluble and collapse above it . This property is particularly useful in creating ‘smart’ materials that can respond to temperature changes, potentially applicable in drug delivery systems where controlled release is required at specific body temperatures.

Group Transfer Polymerization

The compound is involved in group transfer polymerization processes to create block and random copolymers . These copolymers can have varied thermoresponsive properties, which are influenced by their molecular structure. The ability to fine-tune the cloud point temperature of these polymers by altering their composition makes them suitable for a range of applications, from environmental sensing to bioengineering.

Antisense Oligonucleotide Conjugates

In the field of molecular biology, S-2-Amino-N-(2-methoxyethyl)butyramide derivatives are linked to antisense oligonucleotides. These conjugates target specific mRNA sequences to inhibit protein production, a technique that can be used for therapeutic purposes such as treating genetic disorders . The compound’s role in enhancing the uptake of these oligonucleotides into cells is crucial for their effectiveness.

Toxicology and Safety Profiling

The compound’s derivatives are also significant in toxicological studies. They are used to understand the toxicologic properties of antisense inhibitors in animals and humans, which is essential for the development of safe therapeutic agents . These studies help in assessing the safety and tolerability profiles of new drugs.

Deoxofluorination Reagents

S-2-Amino-N-(2-methoxyethyl)butyramide: is related to compounds used as deoxofluorination reagents, which are crucial in organic synthesis . These reagents help in the transformation of carbonyl groups into difluoromethyl groups, a reaction that is valuable in pharmaceutical and agrochemical manufacturing.

Polymer Science and Engineering

Lastly, the compound finds its application in polymer science and engineering. Its derivatives are used to synthesize non-ionic water-soluble polymers that combine amide and ethyleneglycolether motifs . These polymers have unique properties that make them suitable for various industrial and biomedical applications.

properties

IUPAC Name

(2S)-2-amino-N-(2-methoxyethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-3-6(8)7(10)9-4-5-11-2/h6H,3-5,8H2,1-2H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSLRCUESVQPPY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)NCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-2-Amino-N-(2-methoxyethyl)butyramide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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